molecular formula C20H18FN3O3 B2953767 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1903164-03-3

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2953767
CAS No.: 1903164-03-3
M. Wt: 367.38
InChI Key: OYGBQYXQVYACRG-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide is a synthetic organic compound belonging to the class of indole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One of the common methods starts with the preparation of the oxazepine intermediate:

  • Step 1: The synthesis begins with the formation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine via cyclization of a fluoro-substituted benzamide derivative.

  • Step 2: The intermediate is then coupled with a suitable ethylating agent under basic conditions to introduce the ethyl linker.

  • Step 3: Finally, the indole-3-carboxamide moiety is attached through amidation reaction using N,N'-carbonyldiimidazole as a coupling agent.

Industrial Production Methods

For large-scale production, optimized conditions such as flow chemistry or microwave-assisted synthesis are employed to enhance reaction efficiency and yield. In an industrial setting, the use of continuous reactors ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation, particularly at the indole ring, forming various oxidized products.

  • Reduction: The keto group in the oxazepine ring is susceptible to reduction, yielding the corresponding alcohol.

  • Substitution: The fluoro-substituent on the oxazepine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used as oxidizing agents.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed from These Reactions

The oxidation of the indole ring predominantly forms N-oxide derivatives, while reduction typically results in hydroxylated analogs. Substitution reactions at the fluoro position lead to various substituted oxazepine derivatives, expanding the compound's chemical diversity.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide serves as a versatile building block for constructing more complex molecules. Its reactive sites allow for multiple modifications, facilitating the development of new organic materials and catalysts.

Biology

In the realm of biology, this compound exhibits potential as a pharmacophore in drug discovery. Its unique structure enables interactions with various biological targets, making it a candidate for developing therapeutics for neurological disorders and cancer.

Medicine

Medicinally, the compound's derivatives are explored for their anti-inflammatory and anticancer properties. Researchers are investigating its ability to inhibit specific enzymes and signaling pathways, contributing to novel treatments for chronic diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, owing to its stable chemical framework and functional group diversity.

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide is primarily based on its interaction with molecular targets such as enzymes and receptors. The fluoro and keto groups enhance binding affinity through hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins and altering cellular pathways.

Comparison with Similar Compounds

When comparing N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide with similar compounds, its unique combination of the fluoro-substituted oxazepine and indole carboxamide stands out. For example:

  • 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: Without the indole carboxamide, the biological activity spectrum is different.

  • 1H-indole-3-carboxamide: Without the oxazepine ring, the molecular interactions and solubility properties differ significantly.

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and reactive sites make it a valuable tool in scientific research and industrial processes, contributing to advancements in various fields.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-14-5-6-18-13(9-14)11-24(19(25)12-27-18)8-7-22-20(26)16-10-23-17-4-2-1-3-15(16)17/h1-6,9-10,23H,7-8,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGBQYXQVYACRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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